(Z)-4-cyano-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3OS/c1-2-11-21-15-5-3-4-6-16(15)23-18(21)20-17(22)14-9-7-13(12-19)8-10-14/h1,3-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVOOEFFQYCVQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-cyano-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential.
Chemical Structure
The compound's structure can be represented as follows:
Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes or pathways involved in cell proliferation and survival. This includes potential interactions with various protein targets that are critical in cancer cell signaling.
Anticancer Properties
Several studies have investigated the anticancer properties of this compound:
-
Cytotoxicity : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
- Mechanistic Studies : Further investigations have suggested that the compound may induce apoptosis in cancer cells. This is supported by assays showing increased levels of caspase activity and annexin V staining in treated cells, indicative of programmed cell death.
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in cancer progression:
- Histone Deacetylases (HDACs) : Preliminary data suggest that it may inhibit HDAC activity, leading to altered gene expression profiles conducive to apoptosis and differentiation in cancer cells.
Data Summary
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 10 | Apoptosis induction |
| Cytotoxicity | HepG2 | 8 | Apoptosis induction |
| Cytotoxicity | A549 | 12 | Apoptosis induction |
| HDAC Inhibition | Various | N/A | Gene expression modulation |
Case Studies
Recent studies have explored the therapeutic potential of this compound in combination with other chemotherapeutic agents. For example:
- A combination therapy with standard chemotherapeutics has shown enhanced efficacy in reducing tumor size in xenograft models, suggesting a synergistic effect.
Comparison with Similar Compounds
Structural Features
The target compound shares a common benzo[d]thiazol-2(3H)-ylidene backbone with several analogs (Table 1). Key structural variations include:
- Substituents on the benzothiazole ring: The propargyl group distinguishes it from compounds with morpholinopropyl (), ethyl (), or allyl groups ().
- Benzamide substituents: The 4-cyano group contrasts with dimethylamino (), methyl (), and chloro groups ().
Table 1: Structural Comparison of Selected Analogues
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
- IR Spectroscopy: Strong C=O stretches (~1670–1715 cm⁻¹) are consistent across analogs (), while cyano groups (target compound) would exhibit a sharp ~2200 cm⁻¹ peak.
- NMR Data: Quinolinium derivatives () show aromatic proton signals at δ 7.3–8.4 ppm, whereas confirms Z-configuration via imine carbon shifts .
Thermal Properties
- Melting Points: Thiadiazole derivatives () melt at 160–290°C, influenced by substituent bulk and hydrogen bonding . The target compound’s cyano group may elevate its melting point relative to (MW 354.9) due to dipole interactions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing (Z)-4-cyano-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide?
- Methodology: The synthesis typically involves cyclocondensation reactions between substituted benzothiazole precursors and activated benzamide derivatives. For example, prop-2-yn-1-yl groups are introduced via alkylation using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The Z-configuration is stabilized by intramolecular hydrogen bonding between the benzamide carbonyl and the thiazole nitrogen, confirmed by NOESY NMR .
- Key Steps:
- Formation of the benzothiazole ring via condensation of 2-aminothiophenol with substituted benzaldehydes.
- Alkylation of the thiazole nitrogen with propargyl bromide.
- Final coupling with 4-cyanobenzoyl chloride using Schlenk techniques to avoid hydrolysis .
Q. How is the Z-configuration of the benzothiazol-2(3H)-ylidene moiety confirmed experimentally?
- Analytical Techniques:
- NMR Spectroscopy: NOESY correlations between the benzamide proton (NH) and the propargyl group confirm spatial proximity, supporting the Z-configuration.
- X-ray Crystallography: Single-crystal analysis reveals planar geometry and intramolecular H-bonding between the carbonyl oxygen and thiazole nitrogen .
- Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) predict energy minimization for the Z-isomer due to stabilizing non-covalent interactions .
Q. What spectroscopic methods are critical for characterizing this compound?
- 1H/13C NMR: Distinct chemical shifts for the propargyl protons (δ 2.1–2.3 ppm) and cyano group (δ 118–120 ppm in 13C).
- HRMS: Molecular ion peaks ([M+H]+) with <5 ppm error validate the molecular formula.
- IR Spectroscopy: Stretching vibrations for C≡N (2230 cm⁻¹) and C=O (1680 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzothiazole or benzamide) influence bioactivity?
- Case Study: Replacement of the cyano group with trifluoromethyl (CF₃) increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility. For example, analogs with 4-CF₃ substitutions show 3-fold higher IC₀₀ in cancer cell lines compared to cyano derivatives .
- SAR Trends:
- Electron-withdrawing groups (e.g., -CN, -CF₃) improve metabolic stability.
- Bulky substituents on the benzothiazole ring (e.g., 6-methyl) reduce off-target interactions with serum proteins .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Hypothesis Testing:
- Dose-Dependent Effects: Low concentrations (≤10 µM) may inhibit bacterial growth (MIC = 8 µg/mL), while higher doses (≥50 µM) induce apoptosis in cancer cells via caspase-3 activation .
- Assay-Specific Artifacts: False positives in MTT assays due to thiazole-mediated MTT formazan precipitation can be mitigated by using resazurin-based assays .
Q. How can researchers optimize the compound’s stability under physiological conditions?
- Degradation Pathways: Hydrolysis of the benzamide bond at pH >7.5 is a major instability factor.
- Stabilization Strategies:
- Prodrug Design: Masking the benzamide as a methyl ester improves plasma stability (t½ >6 hrs vs. 1.2 hrs for parent compound).
- Formulation: Encapsulation in PEGylated liposomes reduces hydrolysis and enhances tumor accumulation .
Q. What in vitro models are suitable for studying its mechanism of action in metastatic cancer?
- Model Systems:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
